molecular formula C27H26N2O5S2 B2428684 N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115373-53-9

N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2428684
CAS No.: 1115373-53-9
M. Wt: 522.63
InChI Key: UTLDQWPVAWOOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with amino, dimethylphenylamino, methoxyphenylsulfonyl, and methoxyphenyl groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Types of Reactions

N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its various functional groups can interact with biological molecules, providing insights into biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
  • (3-Amino-5-((2,5-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(4-methoxyphenyl)methanone
  • (3-Amino-5-((2,5-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2-methoxyphenyl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring. This arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S2/c1-16-8-9-17(2)22(14-16)29-27-26(36(31,32)21-12-10-19(33-3)11-13-21)23(28)25(35-27)24(30)18-6-5-7-20(15-18)34-4/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLDQWPVAWOOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.